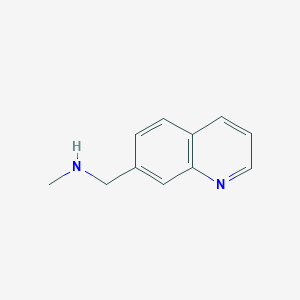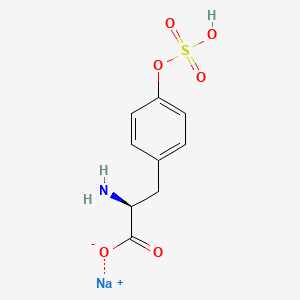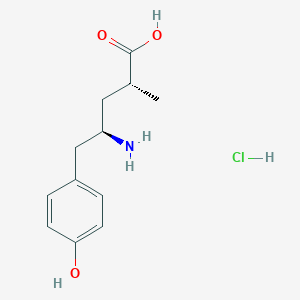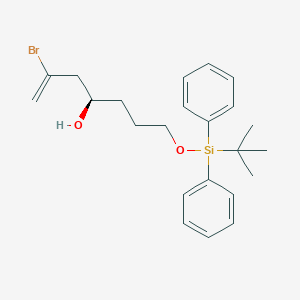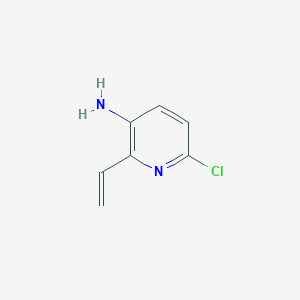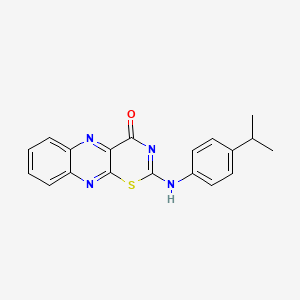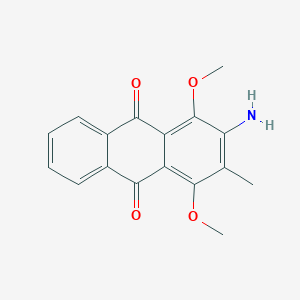
9,10-Anthracenedione, 2-amino-1,4-dimethoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is an organic compound with the molecular formula C17H15NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse biological activities and industrial applications. This compound is characterized by the presence of amino and methoxy groups attached to the anthracene-9,10-dione core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione typically involves the following steps:
Starting Materials: The synthesis begins with anthracene derivatives, which are subjected to various functionalization reactions.
Amination: Introduction of the amino group is achieved through nucleophilic substitution reactions using reagents such as ammonia or amines.
Methoxylation: Methoxy groups are introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Oxidation: The anthracene core is oxidized to form the anthraquinone structure, often using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: Reactions are carried out in batch reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or alcohols, are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups such as hydroxyl, halogen, or alkyl groups.
Applications De Recherche Scientifique
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function and activity.
Pathways Involved: It may influence various biochemical pathways, including oxidative stress response, apoptosis, and cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-methylanthraquinone: Similar in structure but lacks the amino and methoxy groups.
1,4-dimethoxyanthraquinone: Similar but without the amino group.
3-methylanthraquinone: Similar but lacks the amino and methoxy groups.
Uniqueness
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione is unique due to the presence of both amino and methoxy groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
499106-08-0 |
|---|---|
Formule moléculaire |
C17H15NO4 |
Poids moléculaire |
297.30 g/mol |
Nom IUPAC |
2-amino-1,4-dimethoxy-3-methylanthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-8-13(18)17(22-3)12-11(16(8)21-2)14(19)9-6-4-5-7-10(9)15(12)20/h4-7H,18H2,1-3H3 |
Clé InChI |
PEPUAGAPIXCCOP-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1OC)C(=O)C3=CC=CC=C3C2=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


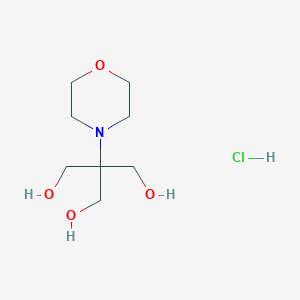

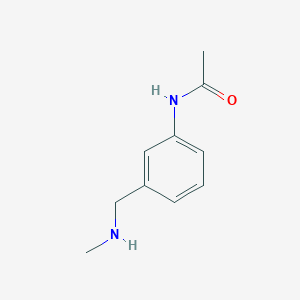
![2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13144566.png)
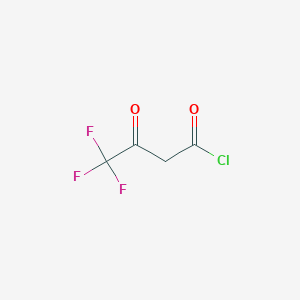
![tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
